5-(3-Carbamoyl-4-chlorophenyl)picolinic acid
Description
5-(3-Carbamoyl-4-chlorophenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acid derivatives. Picolinic acid and its derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound’s structure features a picolinic acid core with a 3-carbamoyl-4-chlorophenyl substituent, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
5-(3-carbamoyl-4-chlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-3-1-7(5-9(10)12(15)17)8-2-4-11(13(18)19)16-6-8/h1-6H,(H2,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVGNONEPRVMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)C(=O)O)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Carbamoyl-4-chlorophenyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amidation: The amino group is converted to a carbamoyl group through a reaction with phosgene or a similar reagent.
Coupling: The resulting 3-carbamoyl-4-chlorobenzoic acid is coupled with picolinic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of 5-(3-Carbamoyl-4-chlorophenyl)picolinic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Carbamoyl-4-chlorophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(3-Carbamoyl-4-chlorophenyl)picolinic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Agriculture: It is explored as a potential herbicide or pesticide due to its structural similarity to other bioactive picolinic acid derivatives.
Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) for applications in catalysis and gas storage.
Mechanism of Action
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dicarboxylphenyl)picolinic acid: This compound has similar structural features but with additional carboxyl groups, which may enhance its binding affinity to certain targets.
6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid: This derivative has a pyrazole ring, which imparts different biological activities and applications.
Uniqueness
5-(3-Carbamoyl-4-chlorophenyl)picolinic acid is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its carbamoyl and chlorophenyl groups allow for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
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